2-Iodo-6-(trifluoromethyl)pyridin-3-amine
Overview
Description
2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4F3IN2. It is characterized by the presence of an iodine atom and a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine typically involves the iodination of 6-(trifluoromethyl)pyridin-3-amine. One common method is the reaction of 6-(trifluoromethyl)pyridin-3-amine with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-6-(trifluoromethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide yields 2-azido-6-(trifluoromethyl)pyridin-3-amine, while Suzuki-Miyaura coupling with phenylboronic acid produces 2-phenyl-6-(trifluoromethyl)pyridin-3-amine .
Scientific Research Applications
2-Iodo-6-(trifluoromethyl)pyridin-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-6-(trifluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)pyridin-3-amine: Lacks the iodine substituent but shares the trifluoromethyl group and pyridine ring structure.
2-Amino-6-(trifluoromethyl)pyridine: Similar structure but with an amino group instead of an iodine atom.
Uniqueness
2-Iodo-6-(trifluoromethyl)pyridin-3-amine is unique due to the presence of both the iodine atom and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity in substitution and coupling reactions, and potential biological activities that are not observed in similar compounds .
Biological Activity
2-Iodo-6-(trifluoromethyl)pyridin-3-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula CHFIN and a molecular weight of 288.01 g/mol, this compound contains a pyridine ring with an iodine atom at the 2-position, a trifluoromethyl group at the 6-position, and an amine group at the 3-position. Its structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the context of central nervous system disorders and cancer treatment.
The presence of the trifluoromethyl group significantly influences the compound's reactivity and biological interactions. The electron-withdrawing nature of this group enhances nucleophilic aromatic substitution reactions, which can be exploited in synthetic routes to develop derivatives with improved biological activity.
Structural Representation
- InChI Key : PGLQPMZEWVGHHQ-UHFFFAOYSA-N
- SMILES Notation : C1=CC(=NC(=C1N)I)C(F)(F)F
Research indicates that this compound can act as an inhibitor for specific kinases, suggesting its potential role in anti-inflammatory therapies and cancer treatment. The compound's ability to penetrate the blood-brain barrier enhances its therapeutic potential for neurological disorders.
Case Studies
- Antimycobacterial Activity : Although not directly tested for antimycobacterial properties, structural analogs have shown significant activity against Mycobacterium tuberculosis, indicating that similar compounds may possess comparable effects. For instance, modifications in the position of substituents on pyridine rings have been linked to variations in potency against Mtb .
- Inhibition of Kinases : Studies have demonstrated that compounds with similar structures exhibit inhibitory effects on various kinases involved in signaling pathways related to cancer and inflammation. The precise inhibition mechanisms remain under investigation, but preliminary data suggest that these compounds can modulate cellular responses effectively .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Iodo-3-(trifluoromethyl)pyridine | CHFIN | Different position of trifluoromethyl group |
6-Iodo-2-(trifluoromethyl)pyridin-3-amine | CHFIN | Similar substitution pattern but different positions |
5-Iodo-2-(trifluoromethyl)pyridine | CHFIN | Variation in substitution leading to different reactivity |
This table highlights how variations in substituent positions can affect the biological activity and reactivity of pyridine derivatives.
Safety and Handling
Due to limited information on the toxicity profile of this compound, it is recommended to handle this compound with caution in laboratory settings. Standard safety protocols should be followed to mitigate any potential risks associated with its use.
Properties
IUPAC Name |
2-iodo-6-(trifluoromethyl)pyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3IN2/c7-6(8,9)4-2-1-3(11)5(10)12-4/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLQPMZEWVGHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)I)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20698887 | |
Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
920979-04-0 | |
Record name | 2-Iodo-6-(trifluoromethyl)pyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20698887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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